molecular formula C9H14F3NO3 B1522551 Tert-butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate CAS No. 398489-42-4

Tert-butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate

Cat. No. B1522551
Key on ui cas rn: 398489-42-4
M. Wt: 241.21 g/mol
InChI Key: JNDWDWDLVLVLHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08183245B2

Procedure details

To a stirred solution of tert-butyl 3-oxoazetidine-1-carboxylate (0.50 g, 2.9 mmol) and (trifluoromethyl)trimethylsilane (0.65 mL, 4.4 mmol) in tetrahydrofuran (5 mL) at 0° C. was added tetramethylammonium fluoride (0.014 g, 0.15 mmol). The reaction mixture was warmed to room temperature. After 1 h, the reaction mixture was poured into a 0.5M aqueous ammonium chloride solution (25 mL) and extracted with diethyl ether (25 mL). The organic layer was dried over magnesium sulfate, filtered and concentrated to a crude oil. The crude oil was dissolved in tetrahydrofuran (5 mL). A 1M aqueous citric acid solution (5 mL) was added and the mixture was stirred for 1 h. The reaction mixture was partitioned between diethyl ether (25 mL) and water (10 mL). The organic layer was dried over magnesium sulfate, filtered and concentrated to a crude oil. The residue was purified by silica gel chromatography (EtOAc/Hexanes gradient) to afford tert-butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate as a white solid. 1H NMR (600 MHz, DMSO-D6) 4.17 (d, 2H); 3.91 (d, 2H); 1.43 (s, 9H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step One
Quantity
0.014 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:5][N:4]([C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])[CH2:3]1.[F:13][C:14]([Si](C)(C)C)([F:16])[F:15].[F-].C[N+](C)(C)C.[Cl-].[NH4+]>O1CCCC1>[OH:1][C:2]1([C:14]([F:16])([F:15])[F:13])[CH2:5][N:4]([C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])[CH2:3]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
O=C1CN(C1)C(=O)OC(C)(C)C
Name
Quantity
0.65 mL
Type
reactant
Smiles
FC(F)(F)[Si](C)(C)C
Name
Quantity
0.014 g
Type
reactant
Smiles
[F-].C[N+](C)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a crude oil
DISSOLUTION
Type
DISSOLUTION
Details
The crude oil was dissolved in tetrahydrofuran (5 mL)
ADDITION
Type
ADDITION
Details
A 1M aqueous citric acid solution (5 mL) was added
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between diethyl ether (25 mL) and water (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a crude oil
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (EtOAc/Hexanes gradient)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1(CN(C1)C(=O)OC(C)(C)C)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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